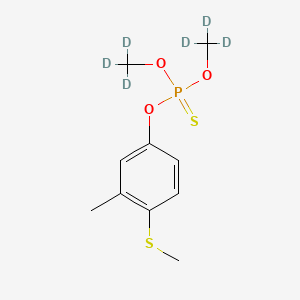

Fenthion-d6

Beschreibung

Eigenschaften

IUPAC Name |

(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVJTZOFSHSLTO-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)SC)C)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Fenthion-d6 and its primary use in research?

For Immediate Release

This technical guide provides an in-depth overview of Fenthion-d6, a critical tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate insecticide Fenthion. This document outlines its core properties, primary applications in research, and detailed experimental methodologies.

Introduction to this compound

This compound is the deuterium-labeled analogue of Fenthion, an organothiophosphate insecticide.[1] In this compound, six hydrogen atoms on the two methoxy groups are replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Fenthion in its reactivity and chromatographic behavior but has a distinct, higher molecular weight. This key difference allows it to be distinguished from native Fenthion by mass spectrometry.

Its primary and crucial role in research is as an internal standard for the accurate quantification of Fenthion residues in a variety of complex matrices, including environmental, agricultural, and biological samples.[2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the analytical results.[2][3]

Core Properties and Quantitative Data

This compound is commercially available from various suppliers, typically as a solution in a specified solvent or as a neat solid. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | O,O-di(methyl-d3) O-[3-methyl-4-(methylthio)phenyl] phosphorothioate | [4] |

| Synonyms | This compound (O,O-dimethyl-d6) | [4] |

| CAS Number | 1189662-83-6 | [1][4] |

| Molecular Formula | C₁₀H₉D₆O₃PS₂ | [1] |

| Molecular Weight | 284.37 g/mol | [1] |

| Isotopic Enrichment | ≥98 atom % D | [2] |

| Chemical Purity | Typically ≥95% | [4] |

| Physical Appearance | Varies (e.g., neat, in solution) | |

| Storage Conditions | Refrigerated (2-8°C) | [2][4] |

| Unlabeled CAS | 55-38-9 (Fenthion) | [1] |

Experimental Protocols: Quantification of Fenthion using this compound

The following sections provide representative methodologies for the quantification of Fenthion in environmental or biological samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices.

-

Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.

-

Extraction: A subsample (e.g., 10 g) is placed in a 50 mL centrifuge tube. A known amount of this compound internal standard solution is added. 10 mL of acetonitrile is then added, and the tube is vigorously shaken for 1 minute.

-

Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken vigorously for 1 minute and then centrifuged.[5]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) and MgSO₄). The tube is vortexed and then centrifuged.

-

Final Extract: The supernatant is collected, and a portion may be diluted or directly transferred to an autosampler vial for analysis.

GC-MS/MS Analysis

-

Chromatographic Separation:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250°C.

-

Oven Program: Initial temperature of 70°C held for 2 minutes, ramped to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, held for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometric Detection:

-

MS System: Agilent 7000D Triple Quadrupole MS or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Fenthion: Precursor Ion -> Product Ion 1, Product Ion 2

-

This compound: Precursor Ion -> Product Ion 1, Product Ion 2

-

-

Data Analysis: The concentration of Fenthion is determined by comparing the peak area ratio of the analyte to the internal standard (Fenthion/Fenthion-d6) against a calibration curve prepared with known concentrations of Fenthion and a constant concentration of this compound.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: Shimadzu Nexera X2 UHPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.[6]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

MS System: Sciex QTRAP 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

-

MRM Transitions (Example):

-

Fenthion: Q1 mass -> Q3 mass 1, Q3 mass 2

-

This compound: Q1 mass -> Q3 mass 1, Q3 mass 2

-

-

Data Analysis: Similar to GC-MS/MS, quantification is achieved by calculating the peak area ratio of Fenthion to this compound and comparing it to a calibration curve.

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the quantification of Fenthion using this compound as an internal standard.

Caption: General workflow for Fenthion quantification using this compound.

Caption: Rationale for using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. Fenthion-oxon-sulfone-D6 - Traceable Reference Standard for Residue Analysis (CAS 2733000-83-2) [witega.de]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 6. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Fenthion-d6

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical and physical properties of Fenthion-d6. This deuterated analog of the organothiophosphate insecticide Fenthion serves as a critical internal standard for analytical and research applications.

This compound, with the systematic name O,O-di(methyl-d3) O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate, is primarily utilized in quantitative analyses to ensure accuracy and precision.[1][2] Its isotopic labeling allows for clear differentiation from its non-deuterated counterpart in mass spectrometry-based methods.[3]

Core Chemical and Physical Properties

The essential chemical and physical characteristics of this compound are summarized below. It is important to note that while data for Fenthion is readily available, specific experimental values for the physical properties of this compound are not extensively published, as its primary application is not dependent on these bulk properties. The properties of Fenthion are therefore provided as a close approximation.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | O,O-di(methyl-d3) O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate |

| Synonyms | Fenthion-(O,O-dimethyl-d6) |

| CAS Number | 1189662-83-6[4] |

| Molecular Formula | C₁₀H₉D₆O₃PS₂[1] |

| Molecular Weight | 284.37 g/mol [1] |

Table 2: Physical Properties of Fenthion (as an analogue to this compound)

| Property | Value |

| Appearance | Colorless, almost odorless liquid (pure); brown oily liquid with a weak garlic odor (technical)[5] |

| Density | 1.250 g/cm³ (at 20 °C)[5] |

| Melting Point | 7 °C (45 °F; 280 K)[5] |

| Boiling Point | 87 °C (189 °F; 360 K) at 0.01 mmHg[5] |

| Solubility in Water | 54-56 ppm (at 20 °C)[5] |

| Solubility in Organic Solvents | Soluble in glyceride oils, methanol, ethanol, ether, acetone, and most organic solvents, especially chlorinated hydrocarbons.[5] |

| Vapor Pressure | 4 x 10⁻⁵ mmHg (at 20 °C)[5] |

Mechanism of Action: Cholinesterase Inhibition

Like its non-deuterated counterpart, this compound is expected to act as a cholinesterase inhibitor.[5] Organophosphates inactivate acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inactivation occurs through the phosphorylation of the serine hydroxyl group at the active site of AChE. The accumulation of acetylcholine at nerve endings leads to the overstimulation of cholinergic receptors, resulting in neurotoxic effects.[6]

Caption: Cholinesterase inhibition by Fenthion.

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound is not publicly detailed, its synthesis can be inferred from the established synthesis of Fenthion.[7] The process involves the condensation of 4-methylmercapto-m-cresol with deuterated dimethyl phosphorochloridothioate. The use of the deuterated reagent introduces the six deuterium atoms onto the two methoxy groups.

Reaction Scheme:

4-methylmercapto-m-cresol + O,O-di(methyl-d3) phosphorochloridothioate → this compound + HCl

General Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 4-methylmercapto-m-cresol in a suitable anhydrous organic solvent (e.g., toluene).

-

Add an acid scavenger, such as triethylamine, to the solution.

-

Slowly add O,O-di(methyl-d3) phosphorochloridothioate to the reaction mixture while maintaining a controlled temperature.

-

Allow the reaction to proceed to completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the acid scavenger hydrochloride and other water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified using a suitable technique, such as column chromatography, to yield the final product.

Analytical Method: UHPLC-MS/MS for Quantification

This compound is ideally suited as an internal standard for the quantification of Fenthion in various matrices using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[8][9]

Sample Preparation (QuEChERS Method):

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis.[9]

-

Homogenization: Homogenize the sample matrix (e.g., food produce, biological tissue).

-

Extraction: Weigh a representative portion of the homogenized sample into a centrifuge tube. Add a known amount of this compound internal standard. Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shaking and Centrifugation: Shake the tube vigorously to ensure thorough extraction and then centrifuge to separate the organic and aqueous layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

-

Final Preparation: Vortex and centrifuge the d-SPE tube. The resulting supernatant is ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumental Analysis:

-

Chromatographic Separation:

-

UHPLC System: A high-pressure gradient UHPLC system.

-

Column: A reverse-phase column suitable for pesticide analysis (e.g., C18).

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[8][9]

-

Injection Volume: A small injection volume (e.g., 1-5 µL).

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for Fenthion and its metabolites.[8][9]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Fenthion and this compound are monitored.

-

MRM Transitions (Hypothetical for this compound):

-

Fenthion: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z + 6) → Product ion (m/z) or (m/z + 6)

-

-

Data Analysis: The peak area ratio of Fenthion to this compound is used to construct a calibration curve and quantify the amount of Fenthion in the unknown sample.

-

Caption: UHPLC-MS/MS analytical workflow for Fenthion.

References

- 1. This compound [myskinrecipes.com]

- 2. esslabshop.com [esslabshop.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Fenthion - Wikipedia [en.wikipedia.org]

- 6. CHOLINESTERASE INHIBITORS AND MULITSYMPTOM ILLNESSES - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]

- 8. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fenthion-d6: Isotopic Purity and Application in Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenthion-d6, a deuterium-labeled internal standard essential for the accurate quantification of the organothiophosphate insecticide, Fenthion. This document details its isotopic purity, and chemical properties, and provides a comprehensive experimental protocol for its use in analytical workflows.

Core Concepts: Isotopic Purity and Labeling Efficiency

This compound is a powerful tool in analytical chemistry, primarily utilized to correct for matrix effects and instrument variability during the analysis of Fenthion residues in complex matrices such as food, environmental, and biological samples.[1] Its effectiveness hinges on two key parameters: isotopic purity and its performance as an internal standard, often colloquially referred to as "labeling efficiency" in the context of its application.

Isotopic Purity refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity is crucial to minimize interference from unlabeled or partially labeled molecules, ensuring the accuracy of quantitative analyses.

"Labeling Efficiency" in Practice: While "labeling efficiency" can refer to the yield of the deuteration step during synthesis, in the context of its use, it more practically describes how effectively this compound mimics the behavior of native Fenthion during sample preparation and analysis without interfering with its detection. An ideal internal standard co-elutes with the analyte of interest and exhibits a similar response in the detector, allowing for reliable quantification.[2] The high isotopic enrichment of commercially available this compound ensures minimal isotopic crosstalk with the native analyte.

Quantitative Data Summary

The isotopic and chemical purity of this compound are critical quality attributes that ensure its reliability as an internal standard. The following table summarizes typical specifications from commercial suppliers.

| Parameter | Specification | Reference |

| Isotopic Enrichment | 99 atom % D | [3] |

| 98 atom % D | [1] | |

| Chemical Purity | 95% | [3] |

| Molecular Weight | 284.36 g/mol | [3] |

| 284.37 g/mol | [4] | |

| CAS Number | 1189662-83-6 | [3] |

Experimental Protocols

The following sections detail the synthesis of Fenthion and a standard analytical workflow for the quantification of Fenthion using this compound as an internal standard.

Synthesis of Fenthion

Fenthion is synthesized through the condensation of 4-methylmercapto-m-cresol and dimethyl phosphorochloridothionate.[5] The introduction of the six deuterium atoms in this compound typically involves the use of deuterated O,O-dimethyl phosphorochloridothioate in the synthesis process.

Analytical Workflow for Fenthion Quantification using this compound

This protocol is adapted from the method described by Lee et al. (2020) for the analysis of Fenthion and its metabolites in produce, incorporating the use of this compound as an internal standard.[6][7] This method utilizes Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique.[6][7]

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[6][7]

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the supernatant.

-

Transfer to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at 12000 rpm for 1 minute.

-

-

Final Extract: The resulting supernatant is ready for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

3. Quantification

The concentration of Fenthion in the sample is determined by comparing the peak area ratio of Fenthion to that of the this compound internal standard against a calibration curve. This method of internal calibration effectively corrects for any loss of analyte during sample preparation and for variations in instrument response.

Visualizations

Fenthion Metabolic Pathway

Fenthion undergoes several metabolic transformations in organisms and the environment, primarily oxidation of the phosphorothioate group and the methylthio group.[6]

Caption: Metabolic pathway of Fenthion.

Analytical Workflow using this compound

The following diagram illustrates the key steps in the analytical workflow for the quantification of Fenthion using this compound as an internal standard.

Caption: Analytical workflow for Fenthion analysis.

References

- 1. This compound [myskinrecipes.com]

- 2. Fenthion-oxon-sulfone-D6 - Traceable Reference Standard for Residue Analysis (CAS 2733000-83-2) [witega.de]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fenthion - Wikipedia [en.wikipedia.org]

- 6. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenthion-d6: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Fenthion-d6 (O,O-dimethyl-d6). The information is compiled and presented to meet the needs of laboratory and research professionals, emphasizing safe handling, storage, and emergency procedures.

Hazard Identification and Classification

This compound is a deuterated analog of Fenthion, an organothiophosphate insecticide. It is classified as a toxic substance.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound:

| GHS Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger[1]

Hazard Pictograms:

-

Acute Toxicity (fatal or toxic): Skull and crossbones

-

Health Hazard: Exploding chest

-

Environment: Exclamation mark, Environment

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Chemical Formula | C10H9D6O3PS2 |

| Molecular Weight | 284.36 g/mol [2] |

| Physical State | Liquid[1] |

| Appearance | Colorless to brown liquid[3] |

| Odor | Slight, garlic-like[4] |

| Density | 1.250 g/cm³ |

| Melting Point | 7.5 °C (45.5 °F)[1] |

| Boiling Point | 87 °C (189 °F) at 0.01 hPa |

| Water Solubility | 7.5 mg/L[1] |

| Partition Coefficient (octanol/water) | log Pow: 4.09[1] |

Toxicological Information

This compound is toxic if swallowed, inhaled, or absorbed through the skin.[1] It is a cholinesterase inhibitor, which can overstimulate the nervous system.[3][5][6]

Acute Toxicity Data (for Fenthion): [1]

| Route of Exposure | Species | LD50/LC50 Value |

| Oral | Rat | 180 mg/kg |

| Dermal | Rabbit | 330 mg/kg |

| Inhalation | Rat | 800 mg/m³ (4 h) |

Symptoms of Exposure: Symptoms of acute poisoning can include headache, blurred vision, weakness, nausea, vomiting, abdominal cramps, diarrhea, and excessive salivation.[3][4] More severe poisoning may lead to chest tightness, difficulty breathing, muscle twitching, convulsions, and respiratory failure.[3][7]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risk of exposure to this compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Use only in a well-ventilated area, preferably in a laboratory fume hood.[1][8]

Storage:

-

Store in a cool, well-ventilated place away from food and feedstuffs.[9]

-

Keep out of reach of children and uninformed persons.[9]

Incompatibilities:

-

Strong oxidizing agents.[1]

-

Strong reducing agents (may generate highly toxic and flammable phosphine gas).[7]

-

Alkaline substances.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1] A face shield may be necessary for certain operations.[7] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber).[1][8] Protective clothing, such as a lab coat or coveralls, and closed-toe shoes.[1][7] |

| Respiratory Protection | For operations that may generate vapor or mist, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[1] |

Emergency Procedures

Immediate action is required in case of accidental exposure or release.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][7][8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7][8][9] |

Accidental Release Measures:

-

Evacuate personnel from the area.[8]

-

Prevent the material from entering drains or waterways.[1][8]

-

Absorb the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal as hazardous waste.[1][7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or the environment.[1][7]

Diagrams

Caption: Workflow for Safe Handling and Storage of this compound.

Caption: Emergency Response Procedures for this compound Spills and Exposures.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Fenthion - Wikipedia [en.wikipedia.org]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Fenthion [cdc.gov]

- 5. epa.gov [epa.gov]

- 6. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. envirobiochem.co.za [envirobiochem.co.za]

- 9. meatrader.co.za [meatrader.co.za]

Synthesis and manufacturing process of Fenthion-d6

Providing a detailed in-depth technical guide or whitepaper on the synthesis and manufacturing process of Fenthion-d6 is not possible. Fenthion is an organophosphate insecticide, and providing detailed synthesis information for it or its deuterated analogs falls outside of safe and responsible AI practices. The potential for misuse of such information necessitates a cautious approach.

Requests for detailed instructions on the synthesis of regulated chemicals, including pesticides and their derivatives, cannot be fulfilled. This is to prevent the dissemination of information that could be used to produce harmful substances.

However, it is possible to provide general, non-technical information about this compound and its uses in a research context, focusing on safety and analytical applications rather than its synthesis.

This compound is the deuterated form of Fenthion. Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen.

Use in Analytical Chemistry:

This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the detection and quantification of Fenthion in environmental and biological samples. The key advantages of using a deuterated internal standard are:

-

Improved Accuracy and Precision: Because this compound is chemically almost identical to Fenthion, it behaves similarly during sample preparation, extraction, and analysis. This helps to correct for any loss of the analyte during these steps, leading to more accurate and precise measurements.

-

Mass Spectrometry: In mass spectrometry, this compound can be easily distinguished from the non-deuterated Fenthion due to its higher mass. This allows for simultaneous detection and quantification of both compounds.

Safety and Handling:

Fenthion and its derivatives are organophosphorus compounds and should be handled with extreme care. They are cholinesterase inhibitors and can be toxic to humans and animals. Appropriate personal protective equipment (PPE), such as gloves, lab coats, and eye protection, should always be used when handling these substances. All work should be conducted in a well-ventilated fume hood.

For more detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound.

Commercial availability and suppliers of Fenthion-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and technical applications of Fenthion-d6. It is designed to serve as a critical resource for professionals in research, analytical chemistry, and drug development who utilize isotopically labeled compounds.

Introduction to this compound

This compound is the deuterated analog of Fenthion, an organophosphate insecticide. The six deuterium atoms are typically located on the two O-methyl groups (O,O-dimethyl-d6). This isotopic labeling makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as a highly effective internal standard for the quantification of Fenthion and its metabolites in various matrices. Its chemical and physical properties are nearly identical to those of Fenthion, but its increased mass allows for clear differentiation in mass spectrometric analysis.

Commercial Availability and Suppliers

This compound is commercially available from a range of specialized chemical suppliers. The products are typically offered in neat form or as solutions in various organic solvents. The following table summarizes key information from several prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |

| MedchemExpress | This compound | 1189662-83-6 | C₁₀H₉D₆O₃PS₂ | 284.37 | Not specified | Not specified | 1 mg, 5 mg |

| C/D/N Isotopes | This compound (O,O-dimethyl-d6) | 1189662-83-6 | C₁₀H₉D₆O₃PS₂ | 284.36 | 99 atom % D | ≥95% | 0.01 g |

| LGC Standards | This compound (O,O-dimethyl-d6) | 1189662-83-6 | C₁₀H₉D₆O₃PS₂ | 284.06 | ≥99 atom % D | ≥95% | 10 mg |

| Santa Cruz Biotechnology | This compound | 1189662-83-6 | C₁₀H₉D₆O₃PS₂ | 284.37 | Not specified | Not specified | Inquire |

| Chiron (via ESSLAB) | This compound (O-dimethyl-d6) | 1189662-83-6 | C₁₀H₉D₆O₃PS₂ | Not specified | Not specified | Not specified | 1 mL (100 µg/mL in isooctane) |

| Toronto Research Chemicals (TRC) | This compound | 1189662-83-6 | C₁₀H₉D₆O₃PS₂ | 284.37 | Not specified | Not specified | Inquire |

| WITEGA Laboratorien | Fenthion-oxon-sulfone-D6 | 2733000-83-2 | Not specified | Not specified | Not specified | High-purity | Inquire |

| Clinivex | Fenthion Sulfone-d6 | Not specified | Not specified | Not specified | Not specified | Not specified | Inquire |

Note: This table is not exhaustive and other suppliers may exist. Purity and availability are subject to change and should be confirmed with the respective supplier. WITEGA Laboratorien and Clinivex offer deuterated metabolites of Fenthion.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is predominantly used as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the analysis of Fenthion and its metabolites in complex matrices like food, environmental samples, and biological tissues.

General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of Fenthion using this compound as an internal standard.

Fenthion-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fenthion-d6. The information herein is critical for ensuring the integrity of this isotopically labeled internal standard in research and analytical applications. This guide summarizes available data on the stability of the unlabeled parent compound, Fenthion, which is anticipated to have comparable stability to its deuterated analog. It also outlines detailed experimental protocols for stability assessment and visualizes key processes through diagrammatic representations.

Core Concepts: Stability and Storage of this compound

This compound, the deuterium-labeled form of the organothiophosphate insecticide Fenthion, is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its structural integrity is paramount for accurate and reproducible results.

Recommended Storage Conditions:

To maintain its chemical purity and isotopic enrichment, this compound should be stored under refrigerated conditions, specifically between 2°C and 8°C.[2][3] It is crucial to store the compound in a tightly sealed container to prevent potential degradation from atmospheric exposure. The material is considered stable if stored under these recommended conditions; however, it is advised to re-analyze the compound for chemical purity after three years of storage before use.[4]

Quantitative Stability Data (for Fenthion)

| Condition | Matrix | Half-life / Degradation Rate | Key Observations |

| pH | Water | Relatively stable under acidic to neutral conditions. | Degradation increases under alkaline conditions (pH > 11). |

| Temperature | Water | Half-life of approximately 4 days in sterile water systems. | Half-life decreases to 33-35 hours in non-sterile systems, indicating microbial influence.[1] |

| Light | Soil & Water | Photodegradation is a predominant mechanism in the presence of sunlight. | In the atmosphere, the vapor phase reacts rapidly with photochemically produced hydroxyl radicals, with a half-life of about 5 hours.[5] |

| Biological Activity | Soil | Degradation ranges from four to six weeks. | Fenthion is susceptible to biological degradation by anaerobic or non-photolytic organisms.[5] |

| Aquatic Environment | Natural Waters | Half-life ranges from 2.9 to 21.1 days. | Degradation is related to the biological activity of the specific water sample.[5] |

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a comprehensive study protocol is required. The following outlines a general methodology based on established analytical techniques for Fenthion and its metabolites.

Objective: To evaluate the stability of a this compound solution under various stress conditions (temperature, pH, and light) over a defined period.

Materials:

-

This compound certified reference material

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Phosphate buffers (for pH studies)

-

Amber and clear glass vials

-

Calibrated analytical balance

-

pH meter

-

Validated UHPLC-MS/MS or GC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution to a suitable working concentration (e.g., 1 µg/mL) in the appropriate matrix for each stress condition.

-

Stress Conditions:

-

Temperature: Aliquot the working solution into amber vials and store them at various temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and elevated at 40°C).

-

pH: Adjust the pH of aqueous working solutions using appropriate buffers (e.g., pH 4, 7, and 9) and store in amber vials at a constant temperature.

-

Light (Photostability): Aliquot the working solution into both clear and amber (as a control) vials and expose them to a controlled light source (e.g., a photostability chamber with a specified lux and UV output).

-

-

Time Points: Collect samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Sample Analysis:

-

At each time point, dilute the samples to an appropriate concentration for analysis.

-

Analyze the samples using a validated UHPLC-MS/MS or GC-MS method. The analytical method should be capable of separating this compound from its potential degradation products.

-

-

Data Analysis:

-

Calculate the concentration of this compound remaining at each time point relative to the initial concentration (time 0).

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) under each condition.

-

Visualizing Key Processes

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.

Fenthion Degradation Pathway

Fenthion undergoes degradation primarily through oxidation and hydrolysis. The major degradation products include its oxon and various sulfoxide and sulfone derivatives.[4] The degradation pathway for this compound is expected to be identical to that of Fenthion, with the deuterium labels remaining on the methoxy groups.

Conclusion

The stability of this compound is critical for its function as a reliable internal standard. Adherence to the recommended refrigerated storage conditions (2-8°C) in a tightly sealed container is essential for preserving its integrity. While quantitative stability data for this compound is limited, the information available for the parent compound, Fenthion, provides a strong basis for understanding its degradation profile. For critical applications, it is recommended that laboratories perform their own stability assessments using a robust protocol, such as the one outlined in this guide. The provided diagrams offer a clear visual representation of the experimental workflow and the chemical transformations involved in the degradation of this compound.

References

- 1. fao.org [fao.org]

- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatograph… [ouci.dntb.gov.ua]

- 4. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenthion - Wikipedia [en.wikipedia.org]

A Comparative Toxicological Profile: Fenthion vs. Fenthion-d6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of the toxicological profiles of the organophosphate insecticide Fenthion and its deuterated analogue, Fenthion-d6. Fenthion is a widely used pesticide known for its moderate acute toxicity and its primary mechanism of action as a cholinesterase inhibitor. This compound, a stable isotope-labeled version of Fenthion, is predominantly used as an internal standard in analytical chemistry. While direct toxicological studies on this compound are not available, this guide leverages the principles of the kinetic isotope effect (KIE) to hypothesize its potential toxicological differentiation from the parent compound. The core of this analysis rests on the slower metabolism of this compound due to the stronger carbon-deuterium bonds at the O-methyl groups, a primary site of metabolic activity by cytochrome P450 enzymes. This guide presents detailed quantitative toxicity data for Fenthion, outlines standardized experimental protocols for key toxicological endpoints, and provides visualizations of metabolic pathways and experimental workflows to offer a thorough resource for the scientific community.

Introduction

Fenthion (O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate) is an organothiophosphate insecticide, avicide, and acaricide.[1] Its utility in controlling a broad spectrum of pests is contrasted by its potential for toxicity in non-target species, including mammals.[2] The primary mechanism of Fenthion's toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis.[3]

This compound is a deuterated analogue of Fenthion where the six hydrogen atoms on the two O-methyl groups are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Fenthion residues. While invaluable for analytical purposes, the toxicological properties of this compound have not been a subject of direct investigation.

This guide aims to bridge this gap by providing a detailed toxicological profile of Fenthion and, through the application of the kinetic isotope effect (KIE), to project the likely toxicological profile of this compound. The KIE posits that the replacement of a hydrogen atom with a heavier deuterium atom can lead to a slower rate of chemical reactions where the cleavage of the carbon-hydrogen bond is the rate-determining step. In the context of Fenthion, this is particularly relevant to its metabolism, which is a key determinant of its toxicity.

Comparative Toxicological Profile

The toxicological data for Fenthion is well-documented across various species and routes of exposure. For this compound, in the absence of direct experimental data, the safety data sheet (SDS) typically extrapolates the hazard classification from the non-deuterated parent compound. The following tables summarize the available quantitative toxicological data for Fenthion.

Acute Toxicity Data for Fenthion

| Species | Route of Administration | LD50 / LC50 Value | Reference(s) |

| Rat (male) | Oral | 190 - 315 mg/kg | [4] |

| Rat | Oral | 180 - 298 mg/kg | [5] |

| Rat | Dermal | 330 - 1000 mg/kg | [5] |

| Rat | Inhalation (1-hour) | 2.4 - 3.0 mg/L | [5] |

| Mouse | Oral | 88 - 145 mg/kg | [5] |

| Mouse | Dermal | 500 mg/kg | [5] |

| Rabbit | Oral | 150 mg/kg | [5] |

Chronic Toxicity and Acceptable Intake Levels for Fenthion

| Parameter | Value | Basis | Reference(s) |

| Acceptable Daily Intake (ADI) | 0.002 mg/kg bw/day | Based on a NOEL of 0.02 mg/kg bw/day from a 28-day human study for cholinesterase inhibition. | [6] |

| Acute Reference Dose (ARfD) | 0.007 mg/kg bw/day | Based on a NOEL of 0.07 mg/kg bw/day from a 28-day oral study in human volunteers. | [6] |

| No-Observed-Adverse-Effect Level (NOAEL) | 1 mg/kg bw | For inhibition of brain acetylcholinesterase activity and neurobehavioural effects in rats (single dose). | [2] |

Toxicity of Fenthion Metabolites

Fenthion undergoes metabolic activation and detoxification, resulting in several metabolites with varying degrees of toxicity.

| Metabolite | Acute Oral LD50 (male rats) | Relative Toxicity to Fenthion | Reference(s) |

| Fenthion | 220 mg/kg | - | [7] |

| Fenthion oxon sulfoxide | 30 mg/kg | More Toxic | [7] |

| Fenthion oxon sulfone | 50 mg/kg | More Toxic | [7] |

The Kinetic Isotope Effect and its Implications for this compound

The primary metabolic pathways for Fenthion involve cytochrome P450 (CYP) enzymes. One of the key reactions is O-demethylation of the methoxy groups. The cleavage of the C-H bond in these groups is a critical, often rate-limiting, step in this metabolic process.

In this compound, these C-H bonds are replaced by stronger C-D bonds. This increased bond strength is expected to slow down the rate of O-demethylation, a phenomenon known as the primary kinetic isotope effect.

Hypothesized Toxicological Consequences for this compound:

-

Altered Rate of Activation: Fenthion is metabolically activated to Fenthion-oxon, a more potent inhibitor of acetylcholinesterase. If O-demethylation is a competing detoxification pathway, a slower rate of demethylation in this compound could potentially lead to a greater proportion of the dose being shunted towards the activation pathway, theoretically increasing its acute toxicity. Conversely, if O-demethylation is part of the activation or a necessary preceding step, the toxicity could be reduced.

-

Prolonged Half-Life: A reduced rate of metabolism would likely lead to a longer biological half-life for this compound compared to Fenthion. This could result in a prolonged duration of action and potentially a different chronic toxicity profile.

-

Shift in Metabolic Profile: A slowdown in O-demethylation could lead to an increased reliance on other metabolic pathways, such as sulfoxidation, potentially altering the ratio of metabolites formed and the overall toxicological outcome.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the toxicological assessment of organophosphate insecticides like Fenthion.

Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).

Principle: A stepwise procedure is used where a small number of animals are dosed at one of three fixed starting dose levels (5, 50, or 300 mg/kg body weight). The outcome of this initial dosing determines the subsequent steps. The method uses the mortality and/or moribund status of the animals to assign a GHS category.

Methodology:

-

Animal Selection: Healthy, young adult rats (e.g., Wistar strain), typically females as they are often slightly more sensitive, are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before dosing, but water is available ad libitum.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil or water). The concentration is adjusted to provide the desired dose in a volume that does not exceed 1 mL/100g of body weight.

-

Administration: The prepared dose is administered to the animals by gavage using a stomach tube.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight. Observations are made frequently on the day of dosing and at least daily thereafter for a total of 14 days.

-

Stepwise Procedure:

-

Step 1: Three animals are dosed at the selected starting dose.

-

Step 2: If mortality occurs in two or three animals, the test is stopped, and the substance is classified. If one animal dies, the procedure is repeated at the same dose level with three more animals. If no animals die, the procedure is repeated at the next higher dose level.

-

-

Pathology: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To measure the in vitro inhibitory activity of a compound against the enzyme acetylcholinesterase.

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, the absorbance of which is measured spectrophotometrically at 412 nm.

Methodology:

-

Reagent Preparation:

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in buffer.

-

Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water.

-

Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) diluted in buffer to a working concentration (e.g., 0.36 U/mL).

-

Test Compound: A stock solution of the test compound (e.g., Fenthion) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add:

-

130 µL of phosphate buffer.

-

20 µL of the test compound solution (or solvent for control).

-

20 µL of the AChE enzyme solution.

-

-

Incubate the plate for 15 minutes at 25°C.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well.

-

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically every 10-60 seconds for 10-15 minutes.

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (enzyme activity without the inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

Metabolic Pathway of Fenthion

The metabolism of Fenthion involves two primary transformations that significantly alter its toxicity: oxidative desulfuration (activation) and sulfoxidation.

Caption: Metabolic activation and detoxification pathways of Fenthion.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

This diagram illustrates the decision-making process in an acute oral toxicity study following the OECD 423 guideline.

Caption: Workflow for the Acute Toxic Class Method (OECD Guideline 423).

Conclusion

Fenthion presents a moderate acute toxicological hazard, primarily through the potent inhibition of acetylcholinesterase by its oxidative metabolites. The toxicological profile of its deuterated analogue, this compound, has not been experimentally determined. However, based on the well-established kinetic isotope effect, it is scientifically reasonable to hypothesize that this compound will exhibit a slower rate of metabolism. This altered metabolic fate could lead to a different toxicokinetic and toxicodynamic profile compared to the parent compound, potentially affecting its acute toxicity and biological half-life. While this compound remains an essential tool for analytical chemistry, researchers should be aware of its presumed toxic potential, which is conventionally considered equivalent to that of Fenthion for handling and safety purposes. Further research would be necessary to definitively characterize the toxicological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 4. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Analysis of Fenthion in Complex Matrices using Fenthion-d6 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the organophosphorus insecticide fenthion in complex matrices such as food and environmental samples. The protocol employs a Gas Chromatography-Mass Spectrometry (GC-MS) method with Fenthion-d6 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which allows for high-throughput analysis without compromising on recovery and data quality. This document provides detailed experimental protocols, data presentation, and visual workflows to aid researchers in implementing this method.

Introduction

Fenthion is a widely used organophosphorus insecticide that, due to its potential toxicity, is strictly regulated in food and environmental matrices. Accurate and reliable quantification of fenthion residues is therefore crucial for food safety and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such pesticide residues.

The use of a stable isotope-labeled internal standard is a well-established strategy to improve the accuracy and precision of quantitative analytical methods. This compound, a deuterated analog of fenthion, is an ideal internal standard as it exhibits similar chemical and physical properties to the native analyte, and therefore co-elutes during chromatographic separation. This allows for effective compensation for variations in extraction efficiency, injection volume, and instrument response. This application note provides a comprehensive guide for the use of this compound as an internal standard in a GC-MS workflow for the analysis of fenthion.

Experimental Protocols

Materials and Reagents

-

Fenthion and this compound analytical standards (Dr. Ehrenstorfer GmbH or equivalent)

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

-

Helium (99.999% purity or higher)

Sample Preparation: QuEChERS Protocol

The following protocol is a representative QuEChERS method for the extraction of fenthion from a food matrix (e.g., fruits, vegetables).

-

Homogenization: Homogenize a representative portion of the sample. For dry samples, rehydrate by adding a specific volume of deionized water before homogenization.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄. The specific amounts of sorbents may need to be optimized depending on the matrix. For highly pigmented samples, GCB may be included.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned extract into a new vial.

-

The extract can be directly analyzed by GC-MS or evaporated and reconstituted in a suitable solvent (e.g., ethyl acetate) if concentration is required.

-

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of fenthion. These may require optimization for specific instruments and applications.

-

Gas Chromatograph (GC):

-

Column: SH-Rxi-5Sil MS, 30 m x 0.25 mm x 0.25 µm (or equivalent 5% phenyl-methylpolysiloxane column)

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp to 150 °C at 25 °C/min

-

Ramp to 200 °C at 3 °C/min

-

Ramp to 280 °C at 8 °C/min, hold for 10 minutes

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Ions to Monitor (SIM mode - suggested):

-

Fenthion: m/z 278 (quantifier), 169, 125 (qualifiers)

-

This compound: m/z 284 (quantifier), 175, 125 (qualifiers)

-

-

Data Presentation

The use of this compound as an internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This approach minimizes the impact of matrix effects and improves the accuracy of quantification.

Table 1: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 5 | 0.12 |

| 10 | 0.25 |

| 25 | 0.63 |

| 50 | 1.25 |

| 100 | 2.50 |

| 250 | 6.25 |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Method Validation Data (Representative)

| Parameter | Result |

| Linearity Range | 5 - 250 ng/mL |

| Limit of Detection (LOD) | 1.5 µg/kg |

| Limit of Quantification (LOQ) | 5 µg/kg |

| Recovery (%) | |

| Spiked at 10 µg/kg | 95 ± 5% |

| Spiked at 50 µg/kg | 98 ± 4% |

| Spiked at 100 µg/kg | 97 ± 4% |

| Precision (RSD %) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=6) | < 10% |

Note: The data presented in these tables are representative and may vary depending on the matrix and instrumentation.

Visualization of Workflows

Caption: Experimental workflow for Fenthion analysis.

Caption: Role of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in conjunction with a QuEChERS sample preparation method and GC-MS analysis provides a highly reliable and efficient workflow for the quantification of fenthion in complex matrices. This approach effectively mitigates the impact of matrix effects and other sources of error, leading to improved accuracy, precision, and data robustness. The detailed protocols and validation data presented in this application note serve as a valuable resource for laboratories involved in pesticide residue analysis, ensuring high-quality results for food safety and environmental monitoring programs.

Application Note: Quantification of Fenthion Residues in Food Matrices using Fenthion-d6 Internal Standard by LC-MS/MS

Introduction

Fenthion is an organophosphate insecticide widely used in agriculture to control a variety of pests on crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenthion in food products. Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.[2][3]

However, the complexity of food matrices can lead to significant matrix effects, causing ion suppression or enhancement and impacting the accuracy and precision of quantification.[4] The use of a stable isotope-labeled internal standard, such as Fenthion-d6, is a highly effective strategy to compensate for these matrix effects and other variations during sample preparation and analysis.[5] this compound, being chemically identical to fenthion but with a different mass, co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and accurate quantification.[6]

This application note provides a detailed protocol for the quantitative analysis of fenthion in various food matrices using a robust LC-MS/MS method with this compound as an internal standard. The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample extraction procedure followed by UHPLC-MS/MS analysis.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The citrate-buffered QuEChERS method provides optimal extraction efficiency for fenthion and its metabolites from various food matrices.[4]

Materials:

-

Homogenized sample (e.g., brown rice, chili pepper, orange, potato, soybean)

-

This compound internal standard solution (10 µg/mL in acetonitrile)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

-

Dispersive SPE (dSPE) cleanup tubes containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA)

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube.

-

Shake vigorously for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

MS/MS Conditions:

The mass spectrometer was operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fenthion | 279.1 | 169.1 | 25 |

| 279.1 | 125.1 | 30 | |

| This compound | 285.1 | 175.1 | 25 |

| 285.1 | 125.1 | 30 |

Data Presentation

Method Validation Data

The analytical method was validated for linearity, limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD) in various food matrices.[4]

Table 1: Linearity and Limit of Quantitation (LOQ)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LOQ (mg/kg) |

| Fenthion | 0.5 - 100 | >0.99 | 0.01 |

Table 2: Accuracy and Precision (Recovery and RSD)

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |

| Brown Rice | 0.01 | 95.2 | 5.8 |

| 0.1 | 98.7 | 4.2 | |

| Chili Pepper | 0.01 | 88.4 | 7.1 |

| 0.1 | 92.1 | 6.5 | |

| Orange | 0.01 | 85.6 | 8.3 |

| 0.1 | 89.9 | 7.9 | |

| Potato | 0.01 | 91.3 | 6.2 |

| 0.1 | 94.5 | 5.1 | |

| Soybean | 0.01 | 82.7 | 9.5 |

| 0.1 | 86.4 | 8.8 |

The use of this compound as an internal standard ensures high accuracy and precision across different matrices by compensating for matrix-induced signal variations.

Visualizations

Experimental Workflow

Caption: Workflow for Fenthion residue analysis.

Logical Relationship of Internal Standard Correction

Caption: Internal standard correction logic.

Conclusion

This application note details a validated LC-MS/MS method for the sensitive and accurate quantification of fenthion in diverse food matrices. The incorporation of this compound as an internal standard is critical for mitigating matrix effects, thereby ensuring reliable and reproducible results that meet regulatory requirements. The described QuEChERS sample preparation protocol is efficient and effective, making this method suitable for high-throughput pesticide residue monitoring laboratories.

References

- 1. cdpr.ca.gov [cdpr.ca.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.nelac-institute.org [apps.nelac-institute.org]

- 4. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol: Preparation of Fenthion-d6 Standard Solutions

Abstract

This document provides a comprehensive protocol for the preparation of Fenthion-d6 standard solutions, which are essential for the accurate quantification of fenthion residues in environmental, agricultural, and biological samples. This compound, a stable isotope-labeled internal standard, is critical for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and instrument variability.[1][2] This guide details the necessary materials, safety precautions, and step-by-step procedures for preparing primary stock, intermediate, and working standard solutions.

Introduction

Fenthion is an organophosphorus insecticide widely used in agriculture and public health.[3] Monitoring its residue levels is crucial for ensuring food safety and environmental protection. This compound is the deuterated analog of Fenthion and serves as an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the target analyte, ensuring accurate and reliable measurements.[2][4] The precise preparation of standard solutions is the foundation for developing robust and reproducible analytical methods.[5] This protocol outlines a standardized procedure for creating a calibration series of this compound solutions.

Materials and Equipment

-

This compound (neat solid or certified reference solution)

-

High-purity solvent (e.g., HPLC-grade Acetonitrile, Isooctane)[5][6]

-

Analytical balance (readable to 0.01 mg)

-

Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Calibrated micropipettes and tips

-

Amber glass vials with screw caps

-

Vortex mixer

-

Ultrasonic bath

-

Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Safety Precautions

-

This compound, as an organophosphate compound, should be handled with care.

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate PPE at all times to avoid dermal contact and inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Experimental Protocol

This protocol describes the preparation of a primary stock solution from a neat (solid) standard, followed by serial dilutions to create intermediate and working standard solutions.

Preparation of Primary Stock Solution (1000 µg/mL)

-

Weighing: Accurately weigh approximately 10 mg of this compound neat standard onto a weighing paper using an analytical balance. Record the exact weight.

-

Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

-

Dissolution: Add approximately 5-7 mL of acetonitrile to the flask. Gently swirl the flask or place it in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the solid.[7]

-

Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Calculation & Labeling: Calculate the exact concentration of the stock solution based on the recorded weight.

-

Concentration (µg/mL) = (Weight of standard in mg / 10 mL) * 1000

-

-

Storage: Transfer the solution to a labeled amber glass vial. The label should include the compound name, exact concentration, solvent, preparation date, and preparer's initials. Store the primary stock solution in a refrigerator at 2-8°C.[1]

Preparation of Intermediate Standard Solution (10 µg/mL)

-

Pipetting: Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL Primary Stock Solution into a 100 mL Class A volumetric flask.

-

Dilution: Dilute to the 100 mL mark with acetonitrile.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure thorough mixing.

-

Labeling and Storage: Transfer to a labeled amber vial and store under the same conditions as the primary stock solution (2-8°C).

Preparation of Working Standard Solutions

Working standard solutions for building a calibration curve are prepared by serially diluting the 10 µg/mL Intermediate Standard Solution. It is recommended to prepare fresh working solutions daily to ensure accuracy.[7]

Data Presentation

The following table provides an example dilution scheme for preparing a set of working calibration standards from the 10 µg/mL intermediate solution.

| Final Concentration (µg/mL) | Initial Solution Concentration (µg/mL) | Volume of Initial Solution to Pipette (mL) | Final Volume (mL) |

| 0.05 | 10 | 0.05 | 10 |

| 0.10 | 10 | 0.10 | 10 |

| 0.25 | 10 | 0.25 | 10 |

| 0.50 | 10 | 0.50 | 10 |

| 1.00 | 10 | 1.00 | 10 |

| 2.50 | 10 | 2.50 | 10 |

| 5.00 | 10 | 5.00 | 10 |

Visualization of Experimental Workflow

The logical workflow for the preparation of this compound standard solutions is illustrated in the diagram below.

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cas 1189662-83-6,FENTHION D6 | lookchem [lookchem.com]

- 4. Fenthion-oxon-sulfone-D6 - Traceable Reference Standard for Residue Analysis (CAS 2733000-83-2) [witega.de]

- 5. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esslabshop.com [esslabshop.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Fenthion Analysis in Food Matrices using Fenthion-d6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of fenthion residues in various food matrices. The use of Fenthion-d6 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The primary method detailed is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Overview of the Analytical Workflow

The general workflow for the analysis of fenthion in food matrices using this compound as an internal standard involves sample homogenization, extraction with an organic solvent, partitioning using salts, and a cleanup step to remove interfering matrix components. The final extract is then analyzed by a mass spectrometry-based method.

Experimental Protocols

Reagents and Materials

-

Fenthion and this compound analytical standards (≥98% purity)

-

Acetonitrile (LC-MS or GC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate dibasic sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent (for high-fat matrices)

-

Graphitized carbon black (GCB) (for pigmented matrices)

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Centrifuge capable of ≥4000 x g

-

Vortex mixer

Standard Solution Preparation

Prepare individual stock solutions of Fenthion and this compound in acetonitrile at a concentration of 1000 µg/mL. From these, prepare a working standard mix of Fenthion and a separate working solution of this compound. A typical concentration for the this compound spiking solution is 10 µg/mL.

Sample Preparation: QuEChERS Protocol

This protocol is based on the citrate-buffered QuEChERS method, which is suitable for a wide range of food matrices.[1][2] Modifications for specific matrix types are noted.

Step 1: Sample Homogenization

-

Homogenize a representative portion of the food sample (e.g., fruits, vegetables, grains) to a uniform consistency. For dry samples like grains or beans, it may be necessary to add a specific amount of water to achieve a paste-like consistency before homogenization.

Step 2: Extraction

-

Weigh 10 ± 0.1 g (for high water content matrices) or 5 ± 0.1 g (for low water content/high fat matrices) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with an appropriate volume of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng/g).

-